![molecular formula C21H22N4O B3910531 N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide](/img/structure/B3910531.png)
N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide
Overview
Description
N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been studied extensively to understand its mechanism of action and potential uses in various fields.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Research has shown that N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide has various biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and fight against certain bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the biggest advantages of using N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide in lab experiments is its unique chemical structure, which makes it an ideal compound for studying various physiological processes. However, one of the limitations of using this compound is that it is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are many potential future directions for research on N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide. Some of the most promising areas of research include its potential use as a cancer treatment, its ability to reduce inflammation, and its antimicrobial properties. Additionally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
In conclusion, N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide is a promising compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. While more research is needed to fully understand its mechanism of action and potential applications, the current research on this compound is promising and suggests that it may have significant potential in the field of medicine.
Scientific Research Applications
N-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}nicotinohydrazide has been extensively studied in the scientific community due to its potential applications in various fields. Some of the most notable applications of this compound include its use in cancer research, as an anti-inflammatory agent, and as an antimicrobial agent.
properties
IUPAC Name |
N-[(E)-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-4-17-7-9-20(10-8-17)25-15(2)12-19(16(25)3)14-23-24-21(26)18-6-5-11-22-13-18/h5-14H,4H2,1-3H3,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNTWTLSIMNLKS-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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